3-(Chlorosulfonyl)-4,5-difluorobenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S It is a derivative of benzoic acid, where the benzene ring is substituted with chlorosulfonyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid typically involves the chlorosulfonation of 4,5-difluorobenzoic acid. The reaction is carried out by treating 4,5-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 4,5-difluorobenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as methanol, to yield pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient cooling systems to maintain the required temperature range. The product is then isolated and purified using industrial-scale filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride.
Reduction Reactions: Sodium borohydride is commonly used as a reducing agent in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.
Sulfone Derivatives: Formed by oxidation reactions.
Scientific Research Applications
3-(Chlorosulfonyl)-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid depends on its chemical reactivity and the nature of its interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The specific molecular targets and pathways involved vary depending on the application and the nature of the biological system being studied.
Comparison with Similar Compounds
3-(Chlorosulfonyl)-4,5-difluorobenzoic acid can be compared with other chlorosulfonyl and difluorobenzoic acid derivatives:
3-(Chlorosulfonyl)benzoic acid: Lacks the difluoro substituents, which can affect its reactivity and applications.
4,5-Difluorobenzoic acid: Lacks the chlorosulfonyl group, resulting in different chemical properties and reactivity.
3-(Chlorosulfonyl)-4-fluorobenzoic acid: Contains only one fluorine substituent, which can influence its chemical behavior and applications.
The presence of both chlorosulfonyl and difluoro groups in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.
Properties
IUPAC Name |
3-chlorosulfonyl-4,5-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)5-2-3(7(11)12)1-4(9)6(5)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVUABWLWZHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716361-76-1 | |
Record name | 3-(chlorosulfonyl)-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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